molecular formula C45H36N2 B578169 N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine CAS No. 1207176-70-2

N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine

Cat. No.: B578169
CAS No.: 1207176-70-2
M. Wt: 604.797
InChI Key: JPLHMYQTHPENSY-UHFFFAOYSA-N
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Description

N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its white to light yellow crystalline appearance and its strong fluorescence, which allows it to emit blue light with high efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine typically involves the hydrogenation reduction reaction of fluorenone and biphenylamine under suitable reaction conditions . The reaction conditions often include the use of a hydrogenation catalyst and a solvent to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound .

Scientific Research Applications

N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine exerts its effects is primarily through its interaction with light. The compound absorbs light and re-emits it as fluorescence, making it useful in various optical applications. The molecular targets and pathways involved include its interaction with specific wavelengths of light, leading to the emission of blue light .

Comparison with Similar Compounds

Similar Compounds

  • N-([1,1’-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine
  • N-(2-Biphenylyl)-9,9-dimethyl-9H-fluoren-2-amine
  • Biphenyl-2-yl-(9,9-dimethyl-9H-fluoren-2-yl)-amine

Uniqueness

N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine stands out due to its high fluorescence efficiency and stability under various conditions. Its ability to emit blue light with high efficiency makes it particularly valuable in the development of OLEDs and other optoelectronic devices .

Properties

CAS No.

1207176-70-2

Molecular Formula

C45H36N2

Molecular Weight

604.797

IUPAC Name

1-N-(9,9-dimethylfluoren-2-yl)-4-N,4-N-bis(4-phenylphenyl)benzene-1,4-diamine

InChI

InChI=1S/C45H36N2/c1-45(2)43-16-10-9-15-41(43)42-30-23-37(31-44(42)45)46-36-21-28-40(29-22-36)47(38-24-17-34(18-25-38)32-11-5-3-6-12-32)39-26-19-35(20-27-39)33-13-7-4-8-14-33/h3-31,46H,1-2H3

InChI Key

JPLHMYQTHPENSY-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)N(C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8)C

Synonyms

N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine

Origin of Product

United States

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